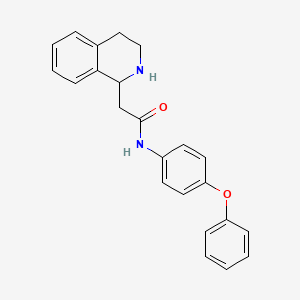
1-(2-Methoxyquinolin-3-yl)ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-Methoxyquinolin-3-yl)ethanone, also known as MQE, is a synthetic compound with a chemical formula of C12H11NO2 . It has a molecular weight of 201.22 .
Physical And Chemical Properties Analysis
1-(2-Methoxyquinolin-3-yl)ethanone is a solid at room temperature . It should be stored in a dry environment .科学的研究の応用
Drug Discovery and Medicinal Chemistry
“1-(2-Methoxyquinolin-3-yl)ethanone” is a compound that belongs to the quinoline family, which is known for its significance in medicinal chemistry. Quinolines are a critical scaffold for drug discovery due to their diverse biological activities. They serve as key intermediates in the synthesis of various pharmacologically active molecules. For instance, quinoline derivatives have been explored for their antimalarial, antibacterial, and anticancer properties .
Organic Synthesis
In synthetic organic chemistry, “1-(2-Methoxyquinolin-3-yl)ethanone” can be utilized as a building block for complex organic molecules. Its structure allows for various functionalization reactions, which can lead to the synthesis of novel organic compounds with potential industrial applications .
Fragment-Based Drug Design
This compound can act as a fragment electrophile in fragment-based drug design (FBDD). FBDD is a strategy that involves the screening of low-molecular-weight compounds (fragments) against biological targets. “1-(2-Methoxyquinolin-3-yl)ethanone” could be used to identify binding interactions with target proteins, which can be further optimized to develop more potent inhibitors .
Targeted Protein Degradation
The quinoline moiety of “1-(2-Methoxyquinolin-3-yl)ethanone” can be incorporated into bifunctional molecules such as Proteolysis Targeting Chimeras (PROTACs). PROTACs are designed to induce the degradation of specific proteins, offering a novel approach to drug development. The compound’s reactivity could be harnessed to discover new E3 ligase modulators for targeted protein degradation .
Green Chemistry
Quinoline derivatives are also relevant in the context of green chemistry. They can be synthesized using environmentally friendly methods, such as metal-free ionic liquid-mediated reactions or ultrasound irradiation. “1-(2-Methoxyquinolin-3-yl)ethanone” could be synthesized through such sustainable processes, reducing the environmental impact of chemical synthesis .
Safety and Hazards
The compound is associated with certain hazards. It has been assigned the GHS07 pictogram and the signal word “Warning”. Hazard statements include H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation). Precautionary statements include recommendations for avoiding breathing dust, fumes, gas, mist, vapors, or spray, and for using personal protective equipment .
作用機序
Target of Action
It’s known that quinoline derivatives can interact with a variety of biological targets, including enzymes and receptors, which play crucial roles in numerous biochemical processes .
Mode of Action
Quinoline derivatives are known to interact with their targets through various mechanisms, such as covalent bonding, hydrogen bonding, and hydrophobic interactions .
Biochemical Pathways
Quinoline derivatives are known to influence a variety of biochemical pathways, depending on their specific targets .
Result of Action
Quinoline derivatives are known to have a wide range of biological activities, including antimicrobial, antimalarial, and anticancer effects .
Action Environment
Factors such as ph, temperature, and the presence of other molecules can significantly influence the action of quinoline derivatives .
特性
IUPAC Name |
1-(2-methoxyquinolin-3-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO2/c1-8(14)10-7-9-5-3-4-6-11(9)13-12(10)15-2/h3-7H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHDXXWJYBSDBTC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC2=CC=CC=C2N=C1OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
850171-06-1 |
Source


|
| Record name | 1-(2-methoxyquinolin-3-yl)ethan-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

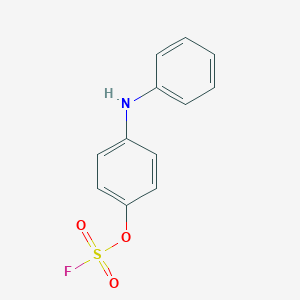
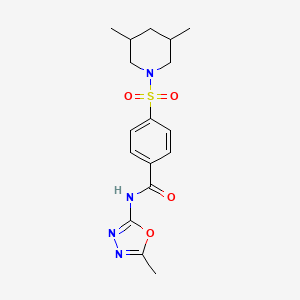

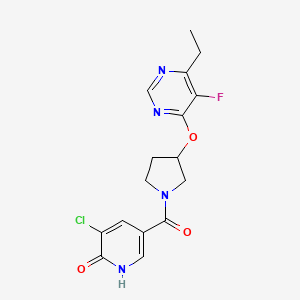
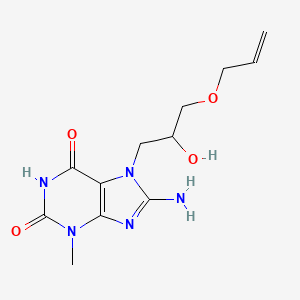
![6-[(5Z)-5-(4-Chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]hexanoic acid](/img/structure/B2964217.png)
![N-(4-acetamidophenyl)-2-(3-benzyl-7-oxotriazolo[4,5-d]pyrimidin-6-yl)acetamide](/img/structure/B2964218.png)
![5-[Benzyl(4-chlorophenyl)sulfamoyl]-2-chlorobenzoic acid](/img/structure/B2964220.png)
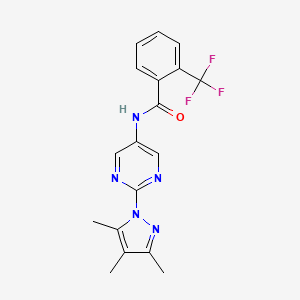
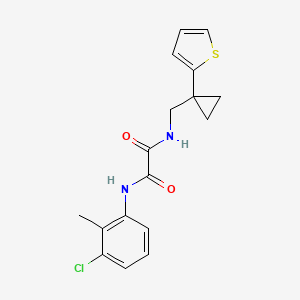

![2-{3-[(1H-pyrazol-1-yl)methyl]azetidin-1-yl}-1,3,4-thiadiazole](/img/structure/B2964228.png)
